molecular formula C13H18ClNO B3024134 Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride CAS No. 833-86-3

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Cat. No.: B3024134
CAS No.: 833-86-3
M. Wt: 239.74 g/mol
InChI Key: AACQWMDCFMYTSE-UHFFFAOYSA-N
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Description

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride (CAS: 5409-62-1), commonly known as procyclidine hydrochloride, is a tertiary amine anticholinergic agent. Its molecular formula is C₁₉H₂₉NO·HCl, with a molecular weight of 323.9 g/mol. The compound is synthesized via the reaction of 3-(1-pyrrolidinyl)propiophenone with cyclohexyl magnesium bromide (Grignard reagent), followed by HCl treatment to form the hydrochloride salt . Clinically, it is used to manage Parkinsonian symptoms and drug-induced extrapyramidal side effects due to its central antimuscarinic activity .

Properties

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AACQWMDCFMYTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232258
Record name Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride
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Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-86-3
Record name 1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)-, hydrochloride (1:1)
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Record name 3-(1-Pyrrolidinyl)propiophenone hydrochloride
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Record name 1-Propanone, hydrochloride
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Record name Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride
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Record name 3-(1-pyrrolidinyl)propiophenone hydrochloride
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Record name 3-(1-PYRROLIDINYL)PROPIOPHENONE HYDROCHLORIDE
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Scientific Research Applications

Chemical Profile

  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 239.74 g/mol
  • Appearance : Pink powder
  • Density : 1.051 g/cm³
  • Boiling Point : 328.6ºC at 760 mmHg
  • Flash Point : 122.2ºC

The compound features a propiophenone moiety linked to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.

Pharmaceutical Research Applications

  • Neurological Disorders :
    • Propiophenone derivatives have been investigated for their therapeutic potential in treating neurological conditions such as spastic paralysis and muscular contractures. The compound exhibits anti-tremorine and anti-nicotine activities, making it a candidate for managing conditions like Parkinsonism and other motor dysfunctions .
  • Analgesic Properties :
    • Research indicates that this compound may offer analgesic effects, potentially useful in pain management therapies. Its interaction with neurotransmitter receptors suggests a mechanism for modulating pain pathways.
  • Designer Drug Research :
    • As part of the broader class of pyrrolidinophenones, it has gained attention in forensic and toxicological studies due to its structural similarity to other psychoactive substances. Understanding its pharmacology is crucial for developing safety protocols and legal regulations surrounding designer drugs .

Interaction Studies

Preliminary studies have shown that 3-(1-Pyrrolidinyl)propiophenone interacts with various neurotransmitter receptors:

  • Dopaminergic Receptors : Potential implications in treating dopamine-related disorders.
  • Serotonergic Receptors : May influence mood regulation and anxiety disorders.

Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications .

Comparison with Similar Compounds

Trihexyphenidyl Hydrochloride

  • Structural Difference : Replaces the pyrrolidine ring with a piperidine moiety.
  • Pharmacological Use : Similar antiparkinsonian and anticholinergic effects.
  • Key Data : Higher lipophilicity (logP ≈ 3.5) compared to procyclidine (logP ≈ 3.03), influencing CNS penetration .

2'-Fluoro-3-piperidinopropiophenone Hydrochloride

  • Structural Difference : Substitutes pyrrolidine with piperidine and introduces a fluorine atom at the 2' position of the phenyl ring.
  • Impact : Fluorination increases metabolic stability and receptor selectivity .

Pyrovalerone Hydrochloride

  • Structural Difference: Contains a 4-methylphenyl group and a pentanone chain instead of the cyclohexyl group.
  • Pharmacological Use : Psychostimulant (dopamine reuptake inhibitor), contrasting with procyclidine’s anticholinergic action .

Functional Analogues

Propoxycaine Hydrochloride

  • Structural Difference : Features a propoxy group and morpholine ring.
  • Use : Local anesthetic, highlighting how substitutions alter therapeutic applications .

Oxyfedrine Hydrochloride

  • Structural Difference: Contains a β-hydroxy-α-methylphenethylamino group and methoxyphenyl moiety.
  • Use : Adrenergic beta-agonist and cardiotonic agent, demonstrating divergent biological targets .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Pharmacological Use Key Structural Feature
Procyclidine Hydrochloride C₁₉H₂₉NO·HCl 323.9 3.03 Antiparkinsonian, anticholinergic Pyrrolidine ring, cyclohexyl group
Trihexyphenidyl Hydrochloride C₂₀H₃₁NO·HCl 337.9 3.5 Antiparkinsonian Piperidine ring
Pyrovalerone Hydrochloride C₁₆H₂₃NO·HCl 281.8 2.8 Psychostimulant 4-Methylphenyl, pentanone chain
2'-Fluoro-3-piperidine derivative C₁₈H₂₆ClFNO 341.9 3.62 Experimental antiparkinsonian (preclinical) Fluorophenyl, piperidine
3-Morpholinopropiophenone HCl C₁₃H₁₈ClNO₂ 263.7 1.2 Synthetic intermediate Morpholine ring

Notes:

  • logP Differences : Procyclidine’s logP (3.03) balances CNS penetration and solubility, whereas pyrovalerone’s lower logP (2.8) correlates with reduced blood-brain barrier transit .
  • Toxicity : Procyclidine’s acute toxicity (oral LD₅₀ in mice: 125 mg/kg) is lower than propoxycaine derivatives (LD₅₀: 57 mg/kg subcutaneously) .

Clinical and Industrial Relevance

Procyclidine’s structural flexibility allows for targeted modifications:

  • Piperidine vs. Pyrrolidine : Larger piperidine rings (e.g., trihexyphenidyl) enhance receptor affinity but may increase side effects .
  • Fluorine Substitution : Improves metabolic stability in preclinical models but requires rigorous safety profiling .

Biological Activity

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C13H17NO·HCl
  • Molecular Weight : 239.75 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water

Propiophenone derivatives are known for their structural complexity and potential therapeutic applications. The presence of the pyrrolidinyl group enhances its interaction with various biological targets.

Analgesic and Anti-inflammatory Properties

This compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby exhibiting analgesic and anti-inflammatory effects. Studies have shown that it can effectively alleviate pain and inflammation in animal models.

Antimicrobial and Antitumor Effects

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against certain bacterial strains and fungi. Additionally, preliminary findings suggest potential antitumor activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

  • COX-2 Inhibition : Reduces inflammation and pain by blocking prostaglandin synthesis.
  • Receptor Interactions : The pyrrolidinyl moiety facilitates binding to neurotransmitter receptors, influencing central nervous system pathways related to pain perception and urinary control .

Applications in Drug Development

Propiophenone derivatives are being explored as potential therapeutic agents for conditions such as:

  • Urinary Frequency and Incontinence : Clinical studies have shown that specific derivatives can significantly reduce micturition frequency in patients with overactive bladders .
  • Pain Management : Due to its analgesic properties, it is being investigated as a candidate for pain relief medications.

Case Studies

  • Therapeutic Agent for Urinary Incontinence :
    • A study demonstrated that an optically active propiophenone derivative effectively reduced daytime and nighttime urination frequency in patients with nervous frequent urination after two weeks of administration. The results indicated a marked improvement compared to conventional treatments .
  • Antimicrobial Activity :
    • In vitro evaluations revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis.

Research Findings Summary Table

Biological ActivityFindingsReferences
AnalgesicCOX-2 inhibition leading to reduced pain
Anti-inflammatoryDecreased prostaglandin levels
AntimicrobialEffective against Staphylococcus aureus
AntitumorPotential efficacy against cancer cell lines
Urinary frequency reductionSignificant decrease in micturition frequency

Current State of Research

Research on this compound continues to expand, focusing on:

  • Synthesis of New Derivatives : Ongoing studies aim to develop more potent analogs with improved selectivity and efficacy.
  • Clinical Trials : Further clinical trials are needed to establish safety profiles and therapeutic dosages for various applications.

Future Directions

Future research should prioritize:

  • Long-term Toxicity Studies : While acute toxicity appears low at doses up to 100 mg/kg, chronic exposure effects remain underexplored.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound will enhance understanding of its therapeutic potential.
  • Broader Applications : Exploring additional therapeutic areas such as neurodegenerative diseases may uncover new uses for this compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride with high purity?

  • Synthesis Optimization : Use nucleophilic substitution or reductive amination reactions to introduce the pyrrolidine moiety. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH and temperature to minimize byproducts like unreacted propiophenone derivatives .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥98%. Confirm structural integrity via 1H^1H-NMR and 13C^{13}C-NMR, focusing on pyrrolidine proton shifts (δ 2.5–3.5 ppm) and carbonyl resonance (δ 190–210 ppm) .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt, ensuring stoichiometric equivalence via elemental analysis .

Q. How should researchers handle contradictions in reported acute toxicity data for this compound?

  • Data Reconciliation : Compare LD50_{50} values across species (e.g., mouse oral LD50_{50}: 125 mg/kg vs. human LDLo: 329 mg/kg) . Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate interspecies differences.
  • Risk Mitigation : Follow OSHA guidelines for personal protective equipment (PPE: gloves, lab coat, fume hood) and emergency protocols (e.g., eye irrigation, activated charcoal for ingestion) .

Q. What analytical techniques are critical for confirming the compound’s identity and stability?

  • Spectroscopic Methods :
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm1^{-1} and pyrrolidine N-H bending at ~1450 cm1^{-1}.
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ at m/z 233.2 (free base) and chloride adducts .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis under acidic conditions may degrade the pyrrolidine moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor-binding affinity data for structural analogs?

  • Experimental Design : Perform competitive binding assays (e.g., radioligand displacement using 3H^3H-U-50488 for κ-opioid receptors) to compare IC50_{50} values. Control for batch-to-batch variability in salt form (hydrochloride vs. free base) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric hindrance) affecting affinity. Cross-validate with molecular docking simulations targeting receptor homology models .

Q. What computational models predict the environmental fate of this compound?

  • Fugacity Modeling : Use Level III fugacity models to estimate partitioning into water (log KowK_{ow}: ~1.5), soil (organic carbon affinity), and air. Parameterize with experimental data on biodegradation half-life (e.g., ~30 days in aerobic sludge) .
  • QSAR Predictions : Apply quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity (e.g., LC50_{50} for Daphnia magna) using descriptors like topological polar surface area (TPSA) and hydrogen bond donor count .

Q. How do researchers address conflicting data on the compound’s photodegradation pathways?

  • Mechanistic Studies : Use LC-MS/MS to identify degradation products under UV irradiation (λ = 254 nm). Key intermediates may include oxidized pyrrolidine rings or cleaved propiophenone fragments .
  • Kinetic Analysis : Calculate quantum yields (Φ) and rate constants (kk) under varying pH and oxygen levels. Compare with reference compounds (e.g., 3-chloropropiophenone) to infer reaction mechanisms .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

  • Dosing Protocols : Administer via intravenous (IV) bolus (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalytical Methods : Quantify plasma concentrations using UPLC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., N-demethylated derivatives) via precursor ion scanning .

Methodological Notes

  • Safety Compliance : Always reference the Safety Data Sheet (SDS) for hazard codes (e.g., H303: Harmful if swallowed) and disposal guidelines (e.g., incineration for organic salts) .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) and chromatograms in FAIR-aligned repositories for peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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